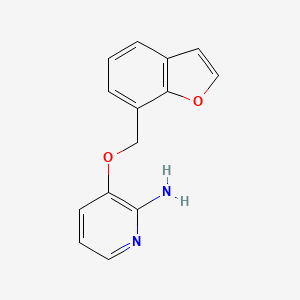![molecular formula C36H20Br4N2 B12591960 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole) CAS No. 597570-69-9](/img/structure/B12591960.png)
9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dibromo-9H-carbazole): is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their extensive applications in various fields, including organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of two carbazole units connected via a biphenyl linker, with bromine atoms attached to specific positions on the carbazole rings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dibromo-9H-carbazole) typically involves multi-step organic reactions. One common method includes the bromination of carbazole derivatives followed by coupling reactions to form the biphenyl linkage. The reaction conditions often involve the use of catalysts such as copper (I) salts and ligands to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carbazole quinones.
Reduction: Formation of partially or fully reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific electronic and optical properties .
Biology and Medicine: Carbazole derivatives, including this compound, have shown potential in biological applications such as anticancer agents, antimicrobial agents, and enzyme inhibitors .
Industry: In the industrial sector, the compound is utilized in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to its excellent charge transport properties .
作用機序
The mechanism of action of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dibromo-9H-carbazole) involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s ability to transport charge is attributed to its conjugated structure, which allows for efficient electron and hole transport. In biological systems, the compound may interact with DNA or proteins, leading to inhibition of specific enzymes or induction of apoptosis in cancer cells .
類似化合物との比較
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(9H-carbazole): Lacks the bromine atoms, resulting in different reactivity and applications.
2,7-Dibromo-9H-carbazole: A simpler derivative with fewer functional groups, used in similar electronic applications.
Uniqueness: The presence of bromine atoms in 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dibromo-9H-carbazole) enhances its reactivity, making it suitable for a wider range of chemical modifications and applications. Its unique structure also provides better charge transport properties compared to simpler carbazole derivatives .
特性
CAS番号 |
597570-69-9 |
|---|---|
分子式 |
C36H20Br4N2 |
分子量 |
800.2 g/mol |
IUPAC名 |
2,3-dibromo-9-[4-[4-(2,3-dibromocarbazol-9-yl)phenyl]phenyl]carbazole |
InChI |
InChI=1S/C36H20Br4N2/c37-29-17-27-25-5-1-3-7-33(25)41(35(27)19-31(29)39)23-13-9-21(10-14-23)22-11-15-24(16-12-22)42-34-8-4-2-6-26(34)28-18-30(38)32(40)20-36(28)42/h1-20H |
InChIキー |
DRURCHHSIYVMMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC(=C(C=C86)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)


![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)


![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)




